

Application Note: High-Resolution Mass Spectrometry for PFNA Isomer Characterization

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Compound of Interest

Compound Name: *Perfluorononanoic acid*

Cat. No.: *B143611*

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Introduction

Perfluorononanoic acid (PFNA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds, which are of increasing environmental and toxicological concern. Industrial production of PFNA can result in a complex mixture of linear and branched isomers. The toxicological properties and environmental fate of these isomers can differ significantly, making their accurate characterization and quantification crucial. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers the necessary selectivity and sensitivity for the in-depth analysis of PFNA isomers. This application note provides a detailed protocol for the characterization of PFNA isomers using LC-HRMS/MS.

Principle

The characterization of PFNA isomers by mass spectrometry is based on the analysis of their fragmentation patterns. In negative ion mode electrospray ionization (ESI), PFNA forms a deprotonated molecule, $[M-H]^-$. Upon collision-induced dissociation (CID), the initial and most facile fragmentation is the loss of carbon dioxide (CO_2), a process known as decarboxylation, to form the perfluoroalkyl anion.

Further fragmentation of this anion is highly dependent on the isomeric structure. The fragmentation process often involves fluorine atom migration, leading to the formation of more

stable carbanions. The stability of perfluoroalkyl carbanions follows the order: tertiary > secondary > primary.[1] Consequently, branched isomers will fragment to produce characteristic product ions that reflect the position of the branching. By analyzing the high-resolution mass-to-charge ratios (m/z) of these fragment ions, it is possible to differentiate between various PFNA isomers.

Experimental Protocols

This section details the methodology for the analysis of PFNA isomers using LC-HRMS/MS.

Sample Preparation

- Matrix: The sample preparation protocol may vary depending on the matrix (e.g., water, serum, tissue). For aqueous samples, a solid-phase extraction (SPE) is often employed for sample clean-up and concentration.
- SPE Protocol (for water samples):
 - Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.
 - Load the water sample (e.g., 250 mL) onto the cartridge.
 - Wash the cartridge with a suitable buffer (e.g., ammonium acetate) to remove interferences.
 - Elute the PFNA isomers with a basic methanolic solution (e.g., 0.1% ammonium hydroxide in methanol).
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 μ L) of the initial mobile phase.
- Internal Standards: For quantitative analysis, it is recommended to spike the samples with a known concentration of a labeled internal standard (e.g., $^{13}\text{C}_9$ -PFNA) prior to extraction to correct for matrix effects and recovery losses.

Liquid Chromatography (LC)

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used for the separation of PFAS compounds. A column with a particle size of less than 2 μm is recommended for better resolution of isomers. For example, an Ascentis® Express PFAS HPLC column can be used.
- Mobile Phase A: 10 mM Ammonium acetate in water.[\[2\]](#)
- Mobile Phase B: Methanol or a mixture of acetonitrile and methanol.[\[2\]](#)
- Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over the run time to elute the more hydrophobic PFNA isomers.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 - 10 μL .

High-Resolution Mass Spectrometry (HRMS)

- Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) instrument.
- Ionization Source: Electrospray ionization (ESI) in negative ion mode.
- MS Parameters:
 - Capillary Voltage: -3.0 to -4.5 kV.
 - Source Temperature: 120 - 150 °C.
 - Desolvation Temperature: 350 - 500 °C.
 - Full Scan (MS1) Mass Range: m/z 100 - 1000.
 - Resolution: > 70,000 FWHM.

- Data Acquisition: Data-dependent MS/MS (dd-MS²) or all-ions fragmentation (AIF). In dd-MS², the most abundant precursor ions from the full scan are selected for fragmentation.
- Collision Energy: The collision energy should be optimized to achieve a balance between the precursor ion intensity and the production of characteristic fragment ions. A stepped collision energy (e.g., 10, 20, 40 eV) can be used to obtain a comprehensive fragmentation spectrum.

Data Presentation

The quantitative data for PFNA isomer analysis is summarized in the table below. The characteristic product ions are predicted based on the established fragmentation pathways of perfluoroalkyl carboxylic acids.

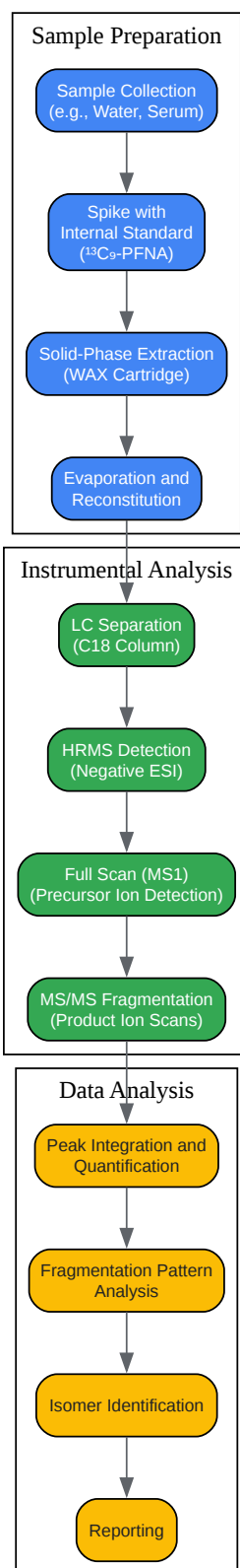
Isomer Type	Precursor Ion (m/z) [M-H] ⁻	Characteristic Product Ions (m/z)	Typical LOQ (ng/mL)	Linearity (R ²)
Linear PFNA	463.0	419.0 (loss of CO ₂), 319.0, 269.0, 219.0, 169.0, 119.0	0.1 - 1.0	> 0.99
Mono-substituted (branched)	463.0	419.0 (loss of CO ₂), specific fragments depending on branch point	0.2 - 2.0	> 0.99
Di-substituted (branched)	463.0	419.0 (loss of CO ₂), specific fragments depending on branch points	0.5 - 5.0	> 0.99

Note: The specific m/z values of fragment ions for branched isomers will depend on the position of the perfluoromethyl or other alkyl groups. The LOQ and linearity are representative values and may vary depending on the instrument and matrix.

Visualization

Experimental Workflow

The overall workflow for the characterization of PFNA isomers is depicted in the following diagram.



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Caption: Workflow for PFNA isomer characterization.

Signaling Pathway (Logical Relationship of Fragmentation)

The logical relationship in the fragmentation of a generic branched PFNA isomer is illustrated below.



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Caption: Fragmentation of a branched PFNA isomer.

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